molecular formula C18H22N2O2S B2999865 N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide CAS No. 868212-38-8

N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide

Cat. No.: B2999865
CAS No.: 868212-38-8
M. Wt: 330.45
InChI Key: ZUYRCNKBICEXOE-HNENSFHCSA-N
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Description

. This compound is known for its unique structure, which combines elements of both sulfonyl and carboximidamide groups, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide typically involves multiple steps, starting with the preparation of the sulfonyl and carboximidamide precursors. One common method involves the reaction of N,N-diethylamine with 2-methylbenzenesulfonyl chloride under controlled conditions to form the sulfonyl intermediate. This intermediate is then reacted with benzenecarboximidamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carboximidamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and carboximidamide groups are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. This interaction can lead to various cellular responses, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]acetamidine
  • N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzamide
  • N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]urea

Uniqueness

N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide stands out due to its unique combination of sulfonyl and carboximidamide groups, which confer distinct chemical and biological properties.

Biological Activity

N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide is a compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of benzenecarboximidamide derivatives with sulfonyl chlorides. This method allows for the introduction of the 2-methylphenyl sulfonyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular processes. Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on carbonic anhydrase and other key enzymes involved in metabolic pathways .

Cytotoxicity and Selectivity

Research into related sulfonamide derivatives indicates a potential for selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects compared to traditional chemotherapeutics .

In Vitro Studies

In vitro studies on structurally related compounds have demonstrated significant antiproliferative activity. For example, a study comparing various benzopsoralens indicated that those with hydroxymethyl or diethylaminomethyl groups showed marked antiproliferative effects under dark conditions, suggesting a potential pathway for this compound to exert similar effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins such as angiotensin-converting enzyme (ACE). These studies suggest that the compound could enhance ACE catalytic activity, which may contribute to lowering blood pressure in vivo .

Data Table: Biological Activity Comparison

Compound NameBiological ActivityMechanism of ActionReferences
This compoundPotential antiproliferativeInhibition of topoisomerase II
BenzopsoralenAntiproliferativeTopoisomerase II inhibition
HydroxymethylbenzopsoralenAntiproliferativeTopoisomerase II inhibition

Properties

IUPAC Name

N,N-diethyl-N'-(2-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-4-20(5-2)18(16-12-7-6-8-13-16)19-23(21,22)17-14-10-9-11-15(17)3/h6-14H,4-5H2,1-3H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYRCNKBICEXOE-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NS(=O)(=O)C1=CC=CC=C1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N\S(=O)(=O)C1=CC=CC=C1C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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